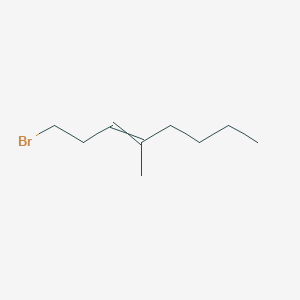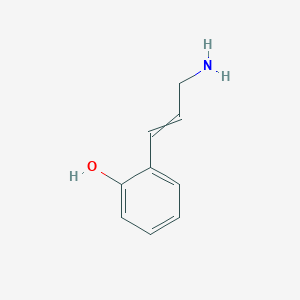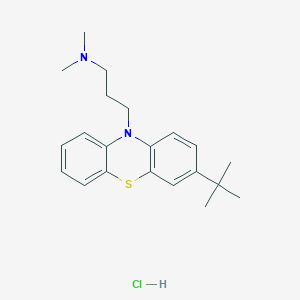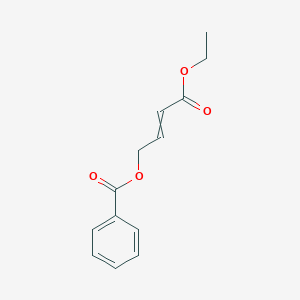![molecular formula C11H14O3 B14492614 Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- CAS No. 63296-56-0](/img/structure/B14492614.png)
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) attached to a carbon atom, which is also bonded to a hydrogen atom and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- typically involves the reaction of a suitable aldehyde precursor with phenylmethanol under specific conditions. One common method involves the use of a protecting group strategy, where the aldehyde is first protected with a phenylmethoxy group, followed by subsequent deprotection to yield the desired compound. The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure the selective formation of the (2S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and catalysts, as well as the reaction parameters, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenylmethoxy group may also contribute to the compound’s overall reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanal, 2-methyl-3-phenyl-: Another aldehyde with a similar structure but different substituents.
Propanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-: A compound with a methoxy group on the phenyl ring.
Propionaldehyde: A simpler aldehyde with a shorter carbon chain.
Uniqueness
Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)- is unique due to its specific structural features, including the (2S)-configuration and the presence of the phenylmethoxy group
Propriétés
Numéro CAS |
63296-56-0 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(2S)-2-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c1-10(7-12)14-9-13-8-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3/t10-/m0/s1 |
Clé InChI |
HOLIWIAOUNQYRC-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C=O)OCOCC1=CC=CC=C1 |
SMILES canonique |
CC(C=O)OCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)


![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)



![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)

